Methyltetrazine-NHS ester
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Overview
Description
Methyltetrazine-NHS Ester is an amine-reactive building block used for the modification of amine-containing molecules in organic media1. It reacts with primary amines (e.g., the side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic pH to form covalent bonds1.
Synthesis Analysis
The synthesis of Methyltetrazine-NHS Ester involves the reaction of the NHS ester with primary amines2. This reaction occurs at neutral or slightly basic pH, forming covalent bonds2. The product is generally used in click chemistry applications in bioconjugate chemistry3.
Molecular Structure Analysis
The molecular formula of Methyltetrazine-NHS Ester is C15H13N5O44. It has a molecular weight of 327.29 g/mol4. The structure includes an NHS ester that can react with primary amines and a methyltetrazine that is reactive to trans-cyclooctenes5.
Chemical Reactions Analysis
Methyltetrazine-NHS Ester reacts with primary amines to form covalent bonds5. This reaction is typically carried out at neutral or slightly basic pH5. The product of this reaction is used in click chemistry applications, particularly in the field of bioconjugate chemistry3.
Physical And Chemical Properties Analysis
Methyltetrazine-NHS Ester is a powder or crystal with a molecular weight of 327.29 g/mol5. It is typically stored at -20°C5. It is soluble in DMSO, DMF, DCM, THF, and Chloroform3.
Scientific Research Applications
Methyltetrazine-NHS ester is a versatile bioconjugation reagent used in various scientific fields. It is characterized by a reactive methyltetrazine moiety and an N-hydroxysuccinimide (NHS) ester group . Here are some of its applications:
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Pharmaceutical Research and Development
- Methyltetrazine-NHS ester plays a pivotal role in constructing bioconjugates for targeted drug delivery . It enables the creation of stable, site-specific conjugates with minimal off-target effects .
- The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . This reaction is used to modify amine-containing molecules such as proteins, peptides, and nucleic acids .
- The outcomes of this application include the development of innovative therapeutics and diagnostic tools with enhanced precision, safety, and efficacy .
-
Bioconjugate Chemistry
-
Diagnostic Imaging
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Chemical Biology
- Methyltetrazine-NHS ester is essential in chemical biology applications, including cellular labeling, live-cell imaging, diagnosis, drug release, and oncotherapy .
- The NHS ester reacts with primary amines to form covalent bonds .
- This application contributes to the development of innovative diagnostic tools and therapeutic strategies .
-
Proteomics
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Cell Biology
- Methyltetrazine-NHS ester is used in cell biology for imaging enzyme activities in situ .
- The NHS ester reacts with primary amines to form covalent bonds .
- This application allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe .
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Immunology
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Neuroscience
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Cancer Research
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Theranostics
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Nanotechnology
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Materials Science
Safety And Hazards
Methyltetrazine-NHS Ester is a laboratory chemical. In case of skin contact, it is recommended to wash off with soap and plenty of water6. If inhaled, move the person into fresh air6. If swallowed, rinse the mouth with water6. It is not classified as a hazardous substance or mixture6.
Future Directions
While specific future directions for Methyltetrazine-NHS Ester are not mentioned in the retrieved papers, its use in click chemistry and bioconjugate chemistry suggests potential applications in the development of novel organic synthesis methods and the modification of native amino acids on peptides or proteins2.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHJLZOOHNOUCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-NHS ester |
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